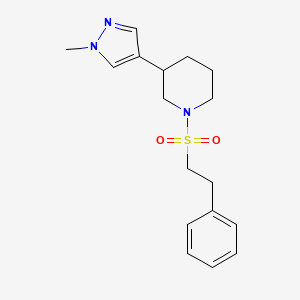![molecular formula C21H22N2O3 B2907631 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 859130-20-4](/img/structure/B2907631.png)
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound’s interaction with the crystal structure of oxidoreductase proteins has been studied , suggesting that these proteins could be potential targets.
Mode of Action
It is known that the compound exhibits significant antimicrobial activity . This suggests that it may interact with its targets, potentially oxidoreductase proteins, to inhibit their function and thus prevent the growth and proliferation of microbial cells.
Biochemical Pathways
Given its potential interaction with oxidoreductase proteins , it may affect pathways involving these enzymes. Oxidoreductases are involved in various biochemical processes, including oxidative stress response and metabolic processes.
Result of Action
It is known to exhibit significant antimicrobial activity , suggesting that it may inhibit the growth and proliferation of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pechmann reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
Uniqueness
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the phenylpiperazine moiety, which enhances its bioactivity and potential therapeutic applications. This structural feature distinguishes it from other coumarin derivatives and contributes to its diverse biological activities .
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-11-20-18(13-19(15)24)16(12-21(25)26-20)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVSTPBBGRKATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2907555.png)



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2907567.png)
![4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2907568.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2907570.png)


![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)

![(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione](/img/structure/B2907564.png)
